molecular formula C11H16N2O2 B14027260 tert-Butyl (E)-3-(2-cyanovinyl)azetidine-1-carboxylate

tert-Butyl (E)-3-(2-cyanovinyl)azetidine-1-carboxylate

Cat. No.: B14027260
M. Wt: 208.26 g/mol
InChI Key: KSAUGJMBBSCGQS-SNAWJCMRSA-N
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Description

TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE typically involves the cyclization of N-alkenylamides using tert-butyl hypoiodite as a reagent . This method allows for the formation of the azetidine ring under mild conditions, ensuring high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of tert-butyl hydroperoxide in the presence of metal-free conditions has also been reported for the synthesis of tert-butyl esters from benzyl cyanides .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidines, aziridines, and other nitrogen-containing heterocycles.

Scientific Research Applications

TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE is unique due to its specific cyanoethenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl 3-[(E)-2-cyanoethenyl]azetidine-1-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h4-5,9H,7-8H2,1-3H3/b5-4+

InChI Key

KSAUGJMBBSCGQS-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)/C=C/C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C=CC#N

Origin of Product

United States

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